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molecular formula C10H11ClO B8462197 6-Chloro-4-methoxyindane

6-Chloro-4-methoxyindane

Cat. No. B8462197
M. Wt: 182.64 g/mol
InChI Key: SUUHLRAOVRHALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07728155B2

Procedure details

To 9-borabicyclo[3.3.1]nonane (130 mL, 0.5 M in tetrahydrofuran) cooled to 0° C. was added 2-allyl-4-chloro-6-methoxyphenyl trifluoromethanesulfonate (16.5 g, 0.050 mol) in tetrahydrofuran (100 mL), dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (1.5 g, 1.84 mmol), and potassium phosphate (16.0 g, 0.075 mol) and the reaction mixture was heated at reflux for 20 h. The reaction mixture was allowed to cool to room temperature and aqueous sodium hydroxide (2.5 N, 30 mL) was added followed by hydrogen peroxide (30 wt. %, 25 mL) and stirring was continued for 1 h. The solvent was removed in vacuo to provide a crude oil. Purification by flash column chromatography (silica, hexanes) provided 6.2 g (68%) of 6-chloro-4-methoxyindane as a white solid. mp 38-40° C.; Anal. calcd. for C10H11ClO: C, 65.76; H, 6.07. Found: C, 66.08; H, 6.11.
Quantity
130 mL
Type
reactant
Reaction Step One
Name
2-allyl-4-chloro-6-methoxyphenyl trifluoromethanesulfonate
Quantity
16.5 g
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C12BC(CCC1)CCC2.FC(F)(F)S(O[C:16]1[C:21]([O:22][CH3:23])=[CH:20][C:19]([Cl:24])=[CH:18][C:17]=1[CH2:25][CH:26]=[CH2:27])(=O)=O.P([O-])([O-])([O-])=O.[K+].[K+].[K+].[OH-].[Na+].OO>O1CCCC1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe]>[Cl:24][C:19]1[CH:18]=[C:17]2[C:16]([CH2:27][CH2:26][CH2:25]2)=[C:21]([O:22][CH3:23])[CH:20]=1 |f:2.3.4.5,6.7,10.11.12.13.14,^1:51,52,53,54,55,69,70,71,72,73|

Inputs

Step One
Name
Quantity
130 mL
Type
reactant
Smiles
C12CCCC(CCC1)B2
Step Two
Name
2-allyl-4-chloro-6-methoxyphenyl trifluoromethanesulfonate
Quantity
16.5 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=C(C=C(C=C1OC)Cl)CC=C)(F)F
Name
potassium phosphate
Quantity
16 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
Quantity
1.5 g
Type
catalyst
Smiles
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a crude oil
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (silica, hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC(=C2CCCC2=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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